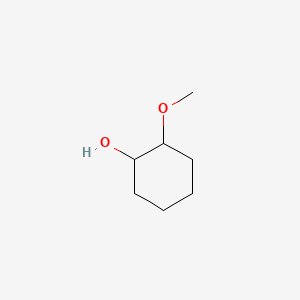![molecular formula C8H14Cl2N2O B6278812 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride CAS No. 2825012-32-4](/img/no-structure.png)
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride, also known as 2-MEPE, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 230.2 g/mol and a melting point of 198-199 °C. 2-MEPE is classified as a pyridine derivative and is part of the class of compounds known as 2-aminopyridines. 2-MEPE has been used in a variety of scientific research applications due to its biochemical and physiological effects.
Applications De Recherche Scientifique
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been used in a variety of scientific research applications due to its biochemical and physiological effects. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has also been used in the study of the effects of drugs on the gastrointestinal system, as well as in the study of the effects of drugs on the immune system. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been used in the study of the effects of drugs on the endocrine system, as well as in the study of the effects of drugs on the reproductive system.
Mécanisme D'action
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride acts as an agonist at nicotinic acetylcholine receptors, which are involved in the regulation of neuronal excitability. It is thought to act by increasing the release of acetylcholine, which is a neurotransmitter that is involved in the transmission of signals between neurons. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in the transmission of signals between neurons. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to act as an agonist at nicotinic acetylcholine receptors, which are involved in the regulation of neuronal excitability. Furthermore, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride in lab experiments include its relatively low cost and its ability to act as an agonist at nicotinic acetylcholine receptors and as an antagonist at the serotonin 5-HT2A receptor. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride is relatively easy to synthesize and is widely available. The main limitation of using 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride in lab experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
For research involving 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride include further investigation into its effects on the central nervous system, as well as further investigation into its effects on the cardiovascular system. Additionally, further research could be conducted into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the gastrointestinal system, as well as further research into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the immune system. Furthermore, further research could be conducted into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the endocrine system, as well as further research into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the reproductive system. Additionally, further research could be conducted into the potential therapeutic applications of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride.
Méthodes De Synthèse
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride can be synthesized by the reaction of 5-methylpyridine with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via an SN2 reaction, with the ethyl chloroformate acting as the nucleophile and the 5-methylpyridine acting as the electrophile. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). The reaction yields a crude product which can be purified by recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride involves the reaction of 2-(chloromethyl)oxirane with 5-methylpyridin-2-ol, followed by the reaction of the resulting intermediate with ethylenediamine and hydrochloric acid.", "Starting Materials": [ "2-(chloromethyl)oxirane", "5-methylpyridin-2-ol", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-(chloromethyl)oxirane is reacted with 5-methylpyridin-2-ol in the presence of a base such as potassium carbonate to yield 2-[(5-methylpyridin-2-yl)oxy]oxirane.", "Step 2: The intermediate 2-[(5-methylpyridin-2-yl)oxy]oxirane is then reacted with ethylenediamine in the presence of a solvent such as ethanol to yield 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine.", "Step 3: The final step involves the addition of hydrochloric acid to the intermediate 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine to yield the dihydrochloride salt of the compound." ] } | |
Numéro CAS |
2825012-32-4 |
Nom du produit |
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride |
Formule moléculaire |
C8H14Cl2N2O |
Poids moléculaire |
225.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



